molecular formula C19H20ClFN2O5S B11058320 5-chloro-N-(3-fluoro-2-methylphenyl)-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide

5-chloro-N-(3-fluoro-2-methylphenyl)-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide

Cat. No.: B11058320
M. Wt: 442.9 g/mol
InChI Key: OJQQRQPUKWRDAJ-UHFFFAOYSA-N
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Description

5-CHLORO-N-(3-FLUORO-2-METHYLPHENYL)-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a sulfonamide group, a morpholine ring, and multiple halogen substitutions. These structural features contribute to its distinct chemical properties and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(3-FLUORO-2-METHYLPHENYL)-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE typically involves multiple steps, including halogenation, sulfonation, and coupling reactions. The process begins with the halogenation of a benzene derivative to introduce the chlorine and fluorine atoms. This is followed by the sulfonation of the benzene ring to form the sulfonamide group. The final step involves the coupling of the sulfonamide intermediate with a morpholine derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(3-FLUORO-2-METHYLPHENYL)-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Compounds with new functional groups replacing the halogen atoms.

Scientific Research Applications

5-CHLORO-N-(3-FLUORO-2-METHYLPHENYL)-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(3-FLUORO-2-METHYLPHENYL)-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(2-morpholinoethoxy)benzenesulfonamide: Lacks the fluorine and methyl substitutions.

    N-(3-Fluoro-2-methylphenyl)-2-(2-morpholinoethoxy)benzenesulfonamide: Lacks the chlorine substitution.

    5-Chloro-N-(3-fluorophenyl)-2-(2-morpholinoethoxy)benzenesulfonamide: Lacks the methyl substitution.

Uniqueness

The unique combination of chlorine, fluorine, and methyl substitutions in 5-CHLORO-N-(3-FLUORO-2-METHYLPHENYL)-2-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]BENZENE-1-SULFONAMIDE contributes to its distinct chemical properties and potential applications. These substitutions can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H20ClFN2O5S

Molecular Weight

442.9 g/mol

IUPAC Name

5-chloro-N-(3-fluoro-2-methylphenyl)-2-(2-morpholin-4-yl-2-oxoethoxy)benzenesulfonamide

InChI

InChI=1S/C19H20ClFN2O5S/c1-13-15(21)3-2-4-16(13)22-29(25,26)18-11-14(20)5-6-17(18)28-12-19(24)23-7-9-27-10-8-23/h2-6,11,22H,7-10,12H2,1H3

InChI Key

OJQQRQPUKWRDAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OCC(=O)N3CCOCC3

Origin of Product

United States

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